molecular formula C28H20F4N2O2 B2904080 N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide CAS No. 392237-04-6

N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide

Cat. No.: B2904080
CAS No.: 392237-04-6
M. Wt: 492.474
InChI Key: GVGRYCXULWHASK-UHFFFAOYSA-N
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Description

N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide is a complex organic compound known for its significant bioactivities

Preparation Methods

The synthesis of N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl isocyanate with appropriate aromatic amines. The reaction conditions often include the use of solvents such as dichloromethane or 1,2-dichloroethane, and the process is usually carried out under reflux conditions at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivities .

Comparison with Similar Compounds

Similar compounds to N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide include:

Properties

IUPAC Name

N-[4-[4-[(2,6-difluorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20F4N2O2/c1-15-13-17(9-11-23(15)33-27(35)25-19(29)5-3-6-20(25)30)18-10-12-24(16(2)14-18)34-28(36)26-21(31)7-4-8-22(26)32/h3-14H,1-2H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGRYCXULWHASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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